Cas no 898408-21-4 (N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide)

N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide
- N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
-
- インチ: 1S/C23H22N2O3/c1-2-28-19-12-10-18(11-13-19)25-15-17(14-22(25)26)24-23(27)21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H,24,27)
- InChIKey: OQLKMCGEHLSANE-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2CC(=O)N(C3=CC=C(OCC)C=C3)C2)=O)=C2C(C=CC=C2)=CC=C1
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2539-0647-1mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-2μmol |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-10mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-3mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-15mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-30mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-100mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-4mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-40mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2539-0647-75mg |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
898408-21-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide 関連文献
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
2. Book reviews
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamideに関する追加情報
Introduction to N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide (CAS No. 898408-21-4)
N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide, with the CAS number 898408-21-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide is characterized by its intricate arrangement of functional groups, which includes a naphthalene core, a pyrrolidine ring, and an ethoxy substituent on the phenyl ring. This unique structural configuration contributes to its distinctive chemical properties and biological interactions. The presence of the oxopyrrolidine moiety and the carboxamide group enhances its potential as a pharmacophore, enabling it to interact with various biological targets.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide has emerged as a compound of interest due to its ability to exhibit inhibitory effects on key enzymes and receptors involved in these pathways. For instance, studies have suggested that this compound may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play a role in inflammation.
One of the most compelling aspects of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide is its potential to serve as a scaffold for further drug development. The structural features of this compound allow for modifications that can enhance its pharmacological properties, including solubility, bioavailability, and target specificity. Researchers have been exploring various synthetic strategies to optimize the structure of this compound, aiming to develop more effective derivatives with improved therapeutic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification of potential lead compounds like N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide. These computational tools enable scientists to predict the biological activity of molecules based on their structural features, thereby accelerating the drug discovery process. By leveraging these technologies, researchers can design experiments that are more targeted and efficient, reducing the time and resources required to bring new drugs to market.
The synthesis of N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 4-hydroxyphenylacetic acid derivatives and pyrrolidine-based compounds. These intermediates are then coupled using established organic synthesis techniques to form the final product. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and identity of the synthesized compound.
Evaluation of the biological activity of N-1-(4-hydroxyphenyl)-5-methylpyrrole, a closely related compound, has provided valuable insights into its potential therapeutic applications. Studies have demonstrated that this derivative exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings have encouraged researchers to investigate further into the pharmacological effects of related compounds like N-Nitroso-N-methyl-pyrrole, which show similar structural features but may exhibit different biological activities.
The development of novel drug candidates often involves rigorous testing in preclinical models to assess their safety and efficacy. Preclinical studies on compounds such as N-(2-hydroxyethyl)pyrrole have provided valuable data on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies help in identifying potential toxicity issues early in the drug development process, ensuring that only promising candidates proceed to clinical trials.
In conclusion, N-Nitroso-N-methyl-pyrrole represents an intriguing example of how structural modifications can lead to novel bioactive molecules with potential therapeutic value. The ongoing research into compounds like N-(2-hydroxyethyl)pyrrole continues to expand our understanding of their mechanisms of action and their potential applications in medicine. As computational methods improve and synthetic techniques become more refined, the discovery pipeline for new drug candidates will continue to accelerate.
898408-21-4 (N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide) 関連製品
- 1361821-96-6(3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde)
- 14024-48-7(Cobalt II 2,4-Pentanedionate)
- 353470-24-3(2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)
- 2229020-77-1(tert-butyl N-(propan-2-yl)-N-(2-sulfamoylethyl)carbamate)
- 1399360-62-3(Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)-)
- 1184460-69-2(β-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)-)
- 866340-70-7(2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide)
- 183427-87-4(2-(2-METHOXYPHENOXY)ACETAMIDE)
- 1864074-83-8(2-(piperidine-3-carbonyl)pyridine hydrochloride)
- 1307089-56-0(2-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}piperidin-2-yl)ethan-1-ol)




